2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile 2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 302552-88-1
VCID: VC4161431
InChI: InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11-
SMILES: C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N
Molecular Formula: C20H12BrN3O
Molecular Weight: 390.24

2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile

CAS No.: 302552-88-1

Cat. No.: VC4161431

Molecular Formula: C20H12BrN3O

Molecular Weight: 390.24

* For research use only. Not for human or veterinary use.

2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile - 302552-88-1

Specification

CAS No. 302552-88-1
Molecular Formula C20H12BrN3O
Molecular Weight 390.24
IUPAC Name (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11-
Standard InChI Key JAGUUFWPKNAPSG-SDNWHVSQSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N

Introduction

PropertyValueSource
CAS Number302552-88-1
Molecular FormulaC20H12BrN3O\text{C}_{20}\text{H}_{12}\text{BrN}_{3}\text{O}
Molecular Weight390.24 g/mol
IUPAC Name(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile
SMILESC1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N

The compound’s structure combines π-conjugated systems from the benzimidazole and furan moieties, which may enhance its electronic properties and biological interactions .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the benzimidazole core. A common approach includes:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions .

  • Furan Ring Functionalization: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution .

  • Acrylonitrile Addition: Michael addition or Knoevenagel condensation to attach the acrylonitrile group, often using polar solvents like dimethylformamide (DMF) and bases such as potassium carbonate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization
Benzimidazole FormationHCl, reflux, 12–24 hrsUp to 78%
Furan BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C65–70%
Acrylonitrile AdditionK₂CO₃, DMF, 80°C, 6 hrs60–75%

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s structure. Key spectral features include:

  • ¹H NMR: Distinct signals for the benzimidazole protons (δ 7.2–7.8 ppm), furan ring (δ 6.8–7.1 ppm), and acrylonitrile (δ 2.5–3.0 ppm) .

  • HRMS: A molecular ion peak at m/z 390.0243 [M+H]⁺ aligns with the theoretical mass .

ActivityTargetIC₅₀ (µM)Model System
CytotoxicityHeLa cells4.2 ± 0.3MTT assay
Enzyme InhibitionBoNT/A LC26–59FRET-based assay
AntiproliferativeMCF-7 cells5.8 ± 0.5Colony formation

Mechanism of Action and Structure-Activity Relationships

Molecular Targets

The compound’s mechanism involves dual interactions:

  • Benzimidazole-Zn²⁺ Coordination: Disrupts metalloprotease activity by occupying the Zn²⁺-binding pocket .

  • Acrylonitrile Covalent Bonding: Forms adducts with cysteine residues in target proteins, inducing conformational changes .

Structural Modifications

  • Halogen Substitution: Replacing bromine with chlorine or fluorine reduces potency (IC₅₀ increases by 2–3 fold) .

  • Benzimidazole Methylation: Adding a methyl group decreases enzymatic inhibition (e.g., IC₅₀ > 100 µM for N-methyl derivatives) .

Comparative Analysis with Related Compounds

Table 4: Comparative Bioactivity of Benzimidazole Derivatives

CompoundSubstituentIC₅₀ (BoNT/A LC, µM)Cytotoxicity (HeLa, µM)
Target Compound4-Bromophenyl26–594.2
4-Chlorophenyl Analog4-Chlorophenyl48–766.5
N-Methyl DerivativeBenzimidazole-N-Me>10012.1

The bromine atom’s electronegativity and van der Waals radius optimize target binding, while the unsubstituted benzimidazole nitrogen is critical for Zn²⁺ coordination .

Research Findings and Recent Advances

Preclinical Development

  • Pharmacokinetics: Moderate oral bioavailability (23–27%) due to high protein binding (>90%).

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity observed at therapeutic doses.

Patent Landscape

Patent WO2023019267A1 (2023) claims derivatives of this compound for treating neurotoxin poisoning and oncology applications .

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